molecular formula C8H6FN3O3S2 B2653956 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole CAS No. 2411260-36-9

2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole

Cat. No.: B2653956
CAS No.: 2411260-36-9
M. Wt: 275.27
InChI Key: ZTYIPGGKHBHIRW-UHFFFAOYSA-N
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Description

Introduction to 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole

Historical Development and Research Evolution

The exploration of 1,3,4-thiadiazoles dates to the mid-20th century, with early work focused on their synthesis via cyclization of thiosemicarbazides or oxidative methods. The introduction of sulfonamide and trifluoromethyl groups in the 1970s–1980s marked a turning point, as these substitutions enhanced biological activity and thermal stability. For instance, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole became a cornerstone for synthesizing imidazo[2,1-b]-1,3,4-thiadiazole derivatives with anti-tubercular and cyclooxygenase-2 (COX-2) inhibitory properties.

The fluorosulfonyloxy group’s incorporation into thiadiazoles emerged later, driven by the need for electron-withdrawing substituents to modulate electronic properties and reactivity. While no direct historical records exist for this compound, its synthesis likely builds on methods for analogous aryl-thiadiazoles, such as oxidative cyclization of thiosemicarbazones using FeCl₃ or condensations with α-halo ketones. Recent advancements in fluorination techniques and sulfonylating agents have further enabled precise functionalization at the phenyl ring.

Significance in Modern Heterocyclic Chemistry

1,3,4-Thiadiazoles occupy a privileged position in medicinal and materials chemistry due to their aromatic stability, hydrogen-bonding capacity, and versatility in substitution patterns. The 2-amino-5-aryl scaffold, in particular, serves as a platform for designing bioactive molecules. For example:

  • Anticancer Agents : Thiadiazoles bearing fluorinated aryl groups exhibit potent activity against diverse cancer cell lines by targeting heat shock proteins (Hsp90) or histone deacetylases (HDACs).
  • Enzyme Inhibitors : Derivatives with sulfonamide or trifluoromethyl groups demonstrate COX-2 selectivity, making them candidates for anti-inflammatory drugs.
  • Material Science : The fluorosulfonyloxy group’s electron-withdrawing nature enhances thermal stability and optoelectronic properties, relevant for organic semiconductors.

The fluorosulfonyloxy substituent in this compound introduces both steric bulk and polarizability, potentially altering solubility and interaction with biological targets. This dual functionality is rare in thiadiazole chemistry, positioning the compound as a valuable candidate for structure-activity relationship (SAR) studies.

Structural Uniqueness and Research Challenges

The compound’s structure combines three critical features:

  • Thiadiazole Core : A five-membered ring with two nitrogen atoms and one sulfur atom, conferring aromaticity and π-stacking capability.
  • Amino Group at Position 2 : Enhances hydrogen-bonding interactions, critical for binding enzyme active sites.
  • 3-Fluorosulfonyloxyphenyl at Position 5 : Introduces strong electron-withdrawing effects, steric hindrance, and potential for nucleophilic substitution.

Key Challenges in Research :

  • Synthesis : Introducing the fluorosulfonyloxy group requires controlled conditions to avoid desulfonation or ring decomposition. Literature on 2-amino-5-aryl-1,3,4-thiadiazoles highlights the sensitivity of thiadiazole rings to harsh reagents.
  • Stability : The fluorosulfonyloxy group’s hydrolytic susceptibility may limit applications in aqueous environments. Analogous sulfonamido-thiadiazoles show improved stability when shielded by bulky substituents.
  • Characterization : Differentiating regioisomers during synthesis demands advanced spectroscopic techniques. For example, X-ray crystallography has been pivotal in confirming the structure of related triazolo-thiadiazoles.
Table 1: Comparative Analysis of Thiadiazole Derivatives
Compound Substituents Key Application Synthesis Method
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole CF₃ at position 5 COX-2 inhibition Condensation with α-bromo ketones
3-o-Fluorophenyl-6-(4-decarboxydehydroabietyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole Fluorophenyl, triazole fusion Structural studies Cyclization of thiosemicarbazones
This compound FSO₂O-phenyl at position 5 Hypothesized enzyme inhibition Oxidative cyclization (projected)

Properties

IUPAC Name

2-amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O3S2/c9-17(13,14)15-6-3-1-2-5(4-6)7-11-12-8(10)16-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIPGGKHBHIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 3-fluorosulfonyloxybenzoyl chloride with thiosemicarbazide under basic conditions can lead to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorosulfonyloxy group can produce hydroxyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth. A review highlighted that various derivatives demonstrated higher antimicrobial activity compared to standard drugs, making them promising candidates for further development .

Case Study:
In a study evaluating the antimicrobial efficacy of several thiadiazole derivatives, compounds substituted at the C-5 position showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain fluorinated derivatives had superior activity compared to conventional antibiotics .

Anticancer Properties

The potential anticancer effects of 2-amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole have also been explored. Studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The structural features of thiadiazoles allow for interactions with various molecular targets involved in cancer progression.

Case Study:
A recent publication reported the synthesis of new thiadiazole derivatives that were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that some compounds not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential as anticancer agents .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents can enhance its biological activity and selectivity.

Synthesis Pathway Overview

  • Starting Materials : Thiosemicarbazide and suitable aromatic sulfonyl chlorides.
  • Reagents : Use of bases such as triethylamine to facilitate nucleophilic substitution.
  • Conditions : Reactions are often conducted under reflux conditions in organic solvents.

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets suggests its utility in designing drugs with improved efficacy and reduced side effects.

Potential Drug Candidates

  • Antitubercular Agents : Compounds derived from this scaffold have shown promise against Mycobacterium tuberculosis.
  • Anti-inflammatory Drugs : Some derivatives have been identified as potential inhibitors of cyclooxygenase enzymes, which play a role in inflammation .

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorosulfonyloxy group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the phenyl ring attached to the thiadiazole core dictates electronic, spectral, and biological behaviors. Key analogues and their substituents include:

Compound Name Substituent Group Position Key Properties
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Baseline structure; no significant fluorescence or charge transfer observed
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Ortho Dual fluorescence due to molecular aggregation and charge transfer
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c) 4-Nitrophenyl Para Strong electron-withdrawing nitro group; yellow solid with altered reactivity
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d) 4-Bromophenyl Para Halogen substituent; moderate electron-withdrawing effects
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (14) Trifluoromethyl High dipole moment due to –CF₃; impacts solubility and reactivity
Target Compound 3-Fluorosulfonyloxyphenyl Meta Strong electron withdrawal; potential leaving group for synthetic modifications

Key Observations:

  • The ortho-hydroxyphenyl group in TS enables dual fluorescence via intramolecular charge transfer (ICT), a property absent in TB and TSF (2-hydroxy-5-sulfobenzoylphenyl) .
  • Electron-withdrawing groups (e.g., –NO₂, –CF₃, –OSO₂F) enhance dipole moments and alter absorption/emission spectra compared to electron-donating groups (e.g., –OH, –OCH₃) .

Pharmacological Potential

  • TS (2-hydroxyphenyl derivative): Exhibits dual fluorescence and high antimycotic activity, suggesting utility as a fluorescence probe or pharmaceutical agent .
  • 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: Demonstrate antiproliferative activity against cancer cell lines (e.g., HCV29T, SW707), outperforming cisplatin in some cases .
  • Target Compound: The fluorosulfonyloxy group may enhance bioavailability or serve as a leaving group for prodrug activation, though direct biological data are needed.

Antimicrobial and Analgesic Activity

  • 2-Amino-5-(o-anisyl)-1,3,4-thiadiazole: Evaluated for herbicidal, insecticidal, and fungicidal efficacy, highlighting the role of substituents in bioactivity .
  • 2-Amino-5-sulfanyl-1,3,4-thiadiazoles: Show analgesic activity, suggesting sulfur-containing substituents may modulate neurological targets .

Spectral and Physicochemical Properties

Fluorescence and Aggregation Behavior

  • TS: Dual fluorescence at 390 nm and 470 nm in butan-1-ol, attributed to monomer-aggregate equilibrium and ICT .

Solubility and Stability

  • Sulfobenzoyl (TSF) and sulfonamide derivatives: Exhibit improved water solubility compared to non-polar substituents (e.g., phenyl) .
  • Trifluoromethyl and fluorosulfonyloxy groups: Enhance metabolic stability and resistance to enzymatic degradation .

Biological Activity

2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. The compound's structure, characterized by the presence of an amino group and a sulfonyloxyphenyl moiety, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by case studies and research findings.

  • Molecular Formula : C9_{9}H8_{8}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that 2-amino-1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. A study reported that derivatives with substitutions at the C-5 position showed moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Minimum Inhibitory Concentrations (MIC) :

CompoundMIC (µg/mL)Bacterial Strain
This compound32.6E. coli
Other Thiadiazole Derivatives47.5S. aureus

The compound's efficacy was notably higher than standard antibiotics such as streptomycin and fluconazole .

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been explored extensively. Studies have shown that certain derivatives can inhibit tumor cell proliferation in vitro. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Case Study :
In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, suggesting a promising therapeutic index for further development .

Antiviral Activity

The antiviral properties of thiadiazoles have also been documented. A literature review highlighted the effectiveness of several 2-amino-1,3,4-thiadiazole derivatives against viral infections such as influenza and HIV . The mechanism is believed to involve the inhibition of viral replication through interference with viral proteins.

Q & A

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for targeted therapies?

  • Strategy :
  • Replace the fluorosulfonyloxy group with bioisosteres (e.g., trifluoromethylsulfonyl) to improve metabolic stability.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance electrophilicity for covalent target binding .
  • Validation : Test optimized analogs in xenograft models for in vivo efficacy .

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